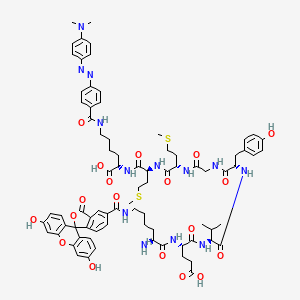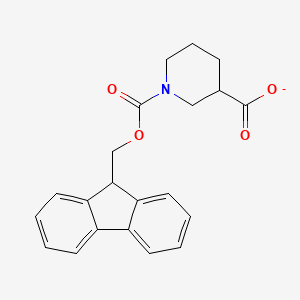
Mal-PEG2-oxyamine (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG2-oxyamine (TFA) is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a terminal oxyamine group and a maleimide group linked through a linear PEG chain. This compound is primarily used in bio-conjugation and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-oxyamine (TFA) involves the conjugation of a maleimide group with an oxyamine group through a PEG chain. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent. The reaction conditions are carefully controlled to ensure high purity and yield .
Industrial Production Methods
Industrial production of Mal-PEG2-oxyamine (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-oxyamine (TFA) undergoes several types of chemical reactions, including:
Substitution Reactions: The oxyamine group can react with various electrophiles to form new compounds.
Conjugation Reactions: The maleimide group can form stable thioether bonds with thiol-containing molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: For substitution reactions.
Thiols: For conjugation reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH
Major Products Formed
The major products formed from these reactions are conjugated molecules, which can be used in various applications, including drug delivery and protein modification .
Scientific Research Applications
Mal-PEG2-oxyamine (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in bio-conjugation techniques to study protein interactions and functions.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology .
Mechanism of Action
Mal-PEG2-oxyamine (TFA) exerts its effects through its functional groups:
Oxyamine Group: Reacts with electrophiles to form stable bonds.
Maleimide Group: Forms thioether bonds with thiol-containing molecules. These reactions facilitate the conjugation of the compound with various biomolecules, enabling its use in targeted protein degradation and other applications
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-oxyamine: The non-TFA form of the compound.
Mal-PEG4-oxyamine: A similar compound with a longer PEG chain.
Mal-PEG8-oxyamine: Another variant with an even longer PEG chain
Uniqueness
Mal-PEG2-oxyamine (TFA) is unique due to its specific PEG chain length and the presence of the trifluoroacetic acid (TFA) group, which enhances its stability and solubility. This makes it particularly suitable for use in PROTAC synthesis and other bio-conjugation applications .
Properties
Molecular Formula |
C12H17F3N2O7 |
|---|---|
Molecular Weight |
358.27 g/mol |
IUPAC Name |
1-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N2O5.C2HF3O2/c11-17-8-7-16-6-5-15-4-3-12-9(13)1-2-10(12)14;3-2(4,5)1(6)7/h1-2H,3-8,11H2;(H,6,7) |
InChI Key |
NCWSUMIVBVTGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCON.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)

![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)









![5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine](/img/structure/B12364742.png)
